

# Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Ethyl-D5 methanesulfonate

Cat. No.: B170091

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## Introduction

**Ethyl-D5 methanesulfonate** (deuterated EMS) is a stable isotope-labeled form of ethyl methanesulfonate, a potent alkylating agent. Due to its nearly identical physicochemical properties to its non-deuterated counterpart, with the key difference being a higher mass, **Ethyl-D5 methanesulfonate** serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies. Its application is particularly critical in drug development and safety assessment for the precise quantification of residual ethyl methanesulfonate, a potential genotoxic impurity. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and key applications of **Ethyl-D5 methanesulfonate**.

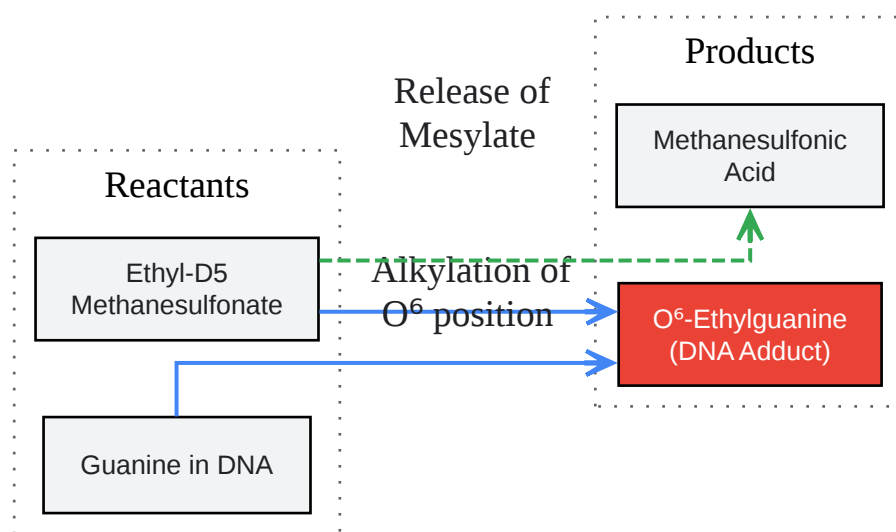
## Core Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl-D5 methanesulfonate** are summarized below. These properties are essential for its handling, storage, and application in analytical methods.

Property	Value	Reference
Chemical Formula	C <sub>3</sub> D <sub>5</sub> H <sub>3</sub> O <sub>3</sub> S	[1]
Molecular Weight	129.19 g/mol	[1]
Exact Mass	129.0508 Da	[2]
CAS Number	1219795-44-4	[1][3]
Appearance	Colorless to light yellow liquid	
Purity	≥98% (Chemical Purity)	
Isotopic Purity	Information not readily available, typically >98% atom D	
Boiling Point	85-86 °C at 10 mmHg	
Density	~1.2 g/cm <sup>3</sup>	
Solubility	Miscible with chloroform. Can be diluted in water.	
Storage	Store at -20°C for long-term stability.	

## Reactivity and Mechanism of Action

Ethyl methanesulfonate is a monofunctional ethylating agent. Its reactivity stems from the electrophilic nature of the ethyl group, which readily reacts with nucleophiles. In a biological context, the primary target for alkylation is DNA. The ethyl group of EMS reacts with guanine at the O<sup>6</sup> position, forming O<sup>6</sup>-ethylguanine. This modified base can lead to mispairing during DNA replication, ultimately resulting in G:C to A:T transition mutations. This mutagenic property is the basis for its use in genetic research and also underscores the importance of monitoring its presence as a genotoxic impurity in pharmaceutical products.



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Figure 1. Mechanism of DNA alkylation by Ethyl Methanesulfonate.

## Analytical Characterization

Precise analytical characterization is crucial for the use of **Ethyl-D5 methanesulfonate** as an internal standard. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of five protons with deuterium atoms on the ethyl group, the <sup>1</sup>H NMR spectrum of **Ethyl-D5 methanesulfonate** is significantly simplified compared to its non-deuterated analog. The characteristic quartet of the methylene group and the triplet of the methyl group in ethyl methanesulfonate are absent.

- <sup>1</sup>H NMR: A single sharp singlet is expected for the methyl protons on the methanesulfonyl group.
- <sup>13</sup>C NMR: Two signals are expected: one for the methyl carbon and one for the ethyl carbons. The signals for the deuterated carbons will be split into multiplets due to deuterium coupling and will have a significantly lower intensity.

Note: Specific chemical shift data for **Ethyl-D5 methanesulfonate** is not readily available in public databases. The data presented here is for the non-deuterated form, Ethyl Methanesulfonate.

Nucleus	Chemical Shift (ppm)	Multiplicity
<sup>1</sup> H NMR		
CH <sub>3</sub> -SO <sub>3</sub>	~3.0	Singlet
CH <sub>3</sub> -CH <sub>2</sub> -O	~1.4	Triplet
CH <sub>3</sub> -CH <sub>2</sub> -O	~4.3	Quartet
<sup>13</sup> C NMR		
CH <sub>3</sub> -SO <sub>3</sub>	~38	
CH <sub>3</sub> -CH <sub>2</sub> -O	~15	
CH <sub>3</sub> -CH <sub>2</sub> -O	~67	

## Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which **Ethyl-D5 methanesulfonate** is employed. The 5 Dalton mass difference allows for its clear distinction from the non-deuterated analyte. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) is expected to be similar to that of ethyl methanesulfonate, with a corresponding mass shift for fragments containing the deuterated ethyl group.

### Predicted Fragmentation for **Ethyl-D5 Methanesulfonate**:

The fragmentation of ethyl methanesulfonate typically involves cleavage of the C-O and S-O bonds. For the D5 analog, the following fragments are anticipated:

m/z (Non-deuterated)	Fragment (Non-deuterated)	m/z (Deuterated)	Fragment (Deuterated)
124	$[\text{CH}_3\text{SO}_3\text{CH}_2\text{CH}_3]^+$	129	$[\text{CH}_3\text{SO}_3\text{CD}_2\text{CD}_3]^+$
97	$[\text{CH}_3\text{SO}_3]^+$	97	$[\text{CH}_3\text{SO}_3]^+$
79	$[\text{CH}_3\text{SO}_2]^+$	79	$[\text{CH}_3\text{SO}_2]^+$
29	$[\text{CH}_2\text{CH}_3]^+$	34	$[\text{CD}_2\text{CD}_3]^+$

## Experimental Protocols

The primary application of **Ethyl-D5 methanesulfonate** is as an internal standard in quantitative LC-MS/MS methods. Below is a representative protocol for the determination of ethyl methanesulfonate in a pharmaceutical substance.

### Protocol: Quantification of Ethyl Methanesulfonate in an Active Pharmaceutical Ingredient (API) using LC-MS/MS

1. Objective: To accurately quantify the level of residual ethyl methanesulfonate (EMS) in an API sample using **Ethyl-D5 methanesulfonate** as an internal standard.

2. Materials:

- Ethyl methanesulfonate certified reference standard
- Ethyl-D5 methanesulfonate** (Internal Standard, IS)
- API sample
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Volumetric flasks, pipettes, and autosampler vials

### 3. Standard and Sample Preparation:

- Stock Solutions (1 mg/mL):
  - Accurately weigh and dissolve ethyl methanesulfonate in acetonitrile to prepare a 1 mg/mL stock solution.
  - Similarly, prepare a 1 mg/mL stock solution of **Ethyl-D5 methanesulfonate**.
- Working Standard Solutions:
  - Perform serial dilutions of the ethyl methanesulfonate stock solution with acetonitrile to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Internal Standard Spiking Solution (10 ng/mL):
  - Dilute the **Ethyl-D5 methanesulfonate** stock solution with acetonitrile to a concentration of 10 ng/mL.
- Sample Preparation:
  - Accurately weigh approximately 50 mg of the API sample into a volumetric flask.
  - Add a defined volume of the Internal Standard Spiking Solution (10 ng/mL).
  - Dissolve and dilute to the final volume with acetonitrile.
  - For each calibration standard, add the same volume of the Internal Standard Spiking Solution.

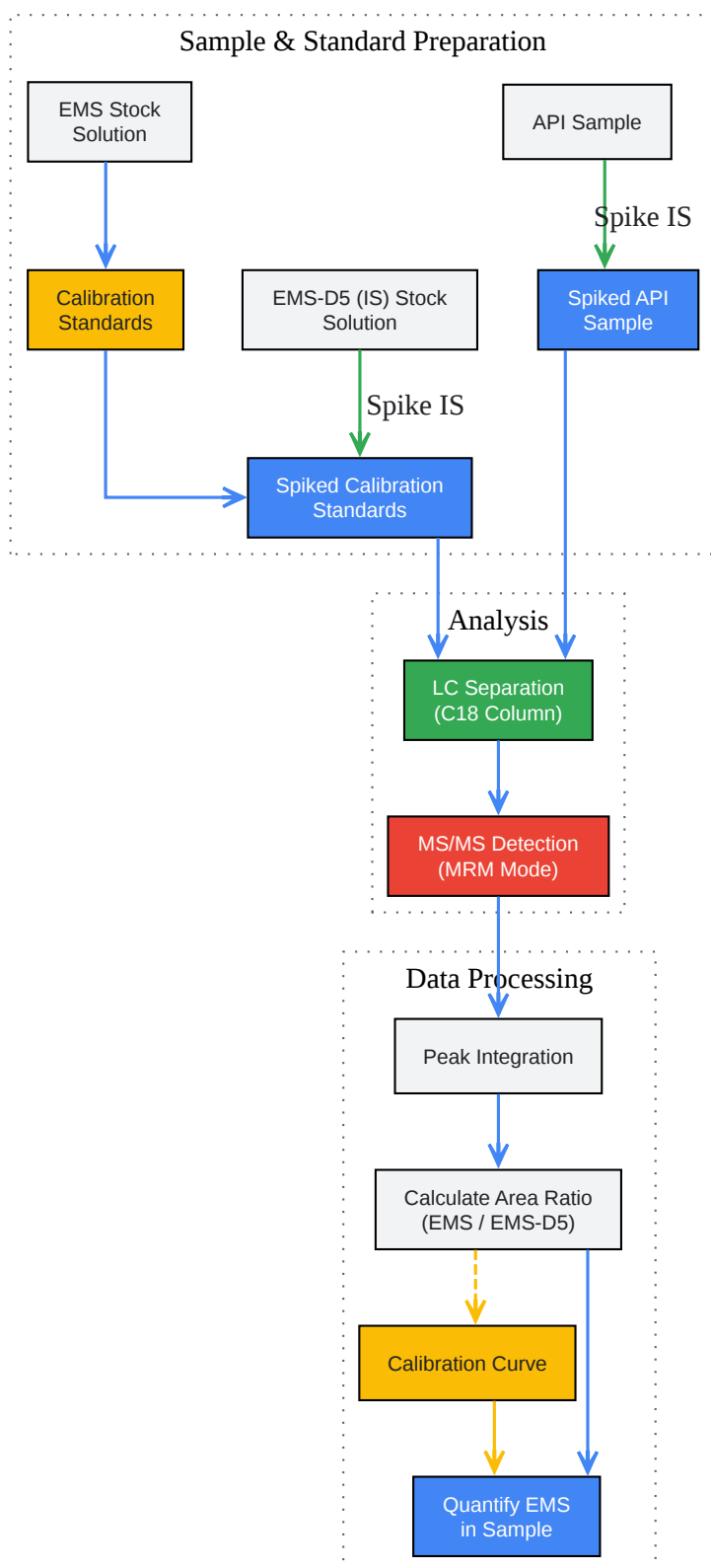
### 4. LC-MS/MS Method:

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8  $\mu$ m)
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A suitable gradient to separate EMS from the API and other impurities (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Detection Mode: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Ethyl Methanesulfonate:  $m/z$  125.1  $\rightarrow$  97.1
    - **Ethyl-D5 Methanesulfonate** (IS):  $m/z$  130.1  $\rightarrow$  97.1 (Predicted, requires optimization)

#### 5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of (Ethyl Methanesulfonate / **Ethyl-D5 Methanesulfonate**) against the concentration of the calibration standards.
- Determine the concentration of ethyl methanesulfonate in the API sample by applying the peak area ratio from the sample to the regression equation of the calibration curve.



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Figure 2. Experimental workflow for quantification using a stable isotope-labeled internal standard.

## Safety and Handling

**Ethyl-D5 methanesulfonate** should be handled with the same precautions as its non-deuterated analog, which is a suspected carcinogen and mutagen.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential genotoxicity, specific waste streams for mutagenic compounds should be used.

## Conclusion

**Ethyl-D5 methanesulfonate** is an essential tool for researchers and drug development professionals, enabling the accurate and precise quantification of the genotoxic impurity ethyl methanesulfonate. Its chemical properties, predictable analytical behavior, and role as a stable isotope-labeled internal standard make it indispensable for ensuring the safety and quality of pharmaceutical products. Proper understanding of its characteristics, handling requirements, and application in validated analytical methods is paramount for its effective and safe use.

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